molecular formula C7H14O6 B13354860 (2S,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol

(2S,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B13354860
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-MLKOFDEISA-N
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Description

(2S,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions. The specific synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure high efficiency and consistency. The reaction conditions are optimized to maximize yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium methoxide, various nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, (2S,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with various enzymes. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol: shares similarities with other polyhydroxylated pyran derivatives, such as glucose and other sugar alcohols.

    Glucose: A simple sugar with multiple hydroxyl groups, commonly found in nature and used in various biological processes.

    Sorbitol: A sugar alcohol derived from glucose, used in food and pharmaceutical industries.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of a methoxy group, which distinguishes it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5-,6-,7+/m0/s1

InChI Key

HOVAGTYPODGVJG-MLKOFDEISA-N

Isomeric SMILES

CO[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CO)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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